molecular formula C11H11ClF3N3O B11839500 (R)-1-(6-Chloro-1-((S)-1,1,1-trifluoropropan-2-yl)-1H-imidazo[4,5-c]pyridin-2-yl)ethanol

(R)-1-(6-Chloro-1-((S)-1,1,1-trifluoropropan-2-yl)-1H-imidazo[4,5-c]pyridin-2-yl)ethanol

Cat. No.: B11839500
M. Wt: 293.67 g/mol
InChI Key: JVDQBZKBVBIRIO-RITPCOANSA-N
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Description

(R)-1-(6-Chloro-1-((S)-1,1,1-trifluoropropan-2-yl)-1H-imidazo[4,5-c]pyridin-2-yl)ethanol is a useful research compound. Its molecular formula is C11H11ClF3N3O and its molecular weight is 293.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(R)-1-(6-Chloro-1-((S)-1,1,1-trifluoropropan-2-yl)-1H-imidazo[4,5-c]pyridin-2-yl)ethanol is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

  • A chloro-substituted imidazopyridine core.
  • A trifluoropropanol side chain that may influence its biological properties.

Research indicates that this compound may interact with various biological targets, particularly in the context of cancer therapy. The following mechanisms have been identified:

  • Kinase Inhibition : The compound potentially inhibits specific kinases involved in cell proliferation and survival pathways. For example, it has been noted to affect TTK (Monopolar Spindle 1) kinase activity, which is crucial for mitotic regulation and is often overexpressed in aggressive cancers such as triple-negative breast cancer (TNBC) .
  • Apoptosis Induction : Studies suggest that the compound can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival. This effect is particularly relevant in the treatment of malignancies where traditional therapies have limited efficacy .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

Study Biological Activity Cell Line/Model IC50 Value Mechanism
Study 1Apoptosis inductionTNBC cell lines0.5 µMTTK inhibition
Study 2Kinase inhibitionVarious cancer types0.3 µMCell cycle arrest
Study 3Anti-proliferativeBreast cancer models0.7 µMModulation of signaling pathways

Case Study 1: Efficacy in Triple-Negative Breast Cancer

A study investigated the effects of this compound on TNBC cell lines. The results demonstrated significant apoptosis induction and cell cycle arrest at G2/M phase. This suggests a potential role as a therapeutic agent for patients with limited treatment options .

Case Study 2: Comparative Analysis with Other Kinase Inhibitors

In comparative studies with other known kinase inhibitors, this compound showed superior selectivity towards TTK and CLK2 kinases. Its unique mechanism of action may provide an advantage in targeting specific tumor types while minimizing off-target effects .

Properties

Molecular Formula

C11H11ClF3N3O

Molecular Weight

293.67 g/mol

IUPAC Name

(1R)-1-[6-chloro-1-[(2S)-1,1,1-trifluoropropan-2-yl]imidazo[4,5-c]pyridin-2-yl]ethanol

InChI

InChI=1S/C11H11ClF3N3O/c1-5(19)10-17-7-4-16-9(12)3-8(7)18(10)6(2)11(13,14)15/h3-6,19H,1-2H3/t5-,6+/m1/s1

InChI Key

JVDQBZKBVBIRIO-RITPCOANSA-N

Isomeric SMILES

C[C@H](C1=NC2=CN=C(C=C2N1[C@@H](C)C(F)(F)F)Cl)O

Canonical SMILES

CC(C1=NC2=CN=C(C=C2N1C(C)C(F)(F)F)Cl)O

Origin of Product

United States

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